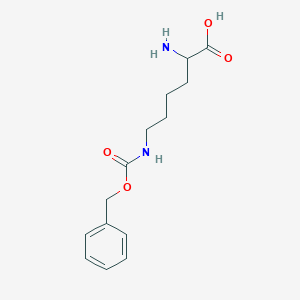

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203803. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGCFBNYQJDIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34404-32-5, 25931-47-9 | |

| Record name | NSC203803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118116 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid (Nε-Z-L-Lysine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for this compound, a crucial building block in peptide synthesis and drug development, commonly known as Nε-(Benzyloxycarbonyl)-L-lysine or Z-Lys-OH. The synthesis of this compound requires the regioselective protection of the ε-amino group of L-lysine, while leaving the α-amino group free for subsequent peptide coupling reactions. This document details the prevalent methodologies for achieving this selective protection, including the widely used copper complex method and an orthogonal protection strategy. Detailed experimental procedures, data presentation in tabular format, and workflow visualizations are provided to facilitate practical application in a research and development setting.

Introduction

L-lysine is a bifunctional amino acid containing two primary amino groups, the α-amino and ε-amino groups, which exhibit different nucleophilicities. For its use as a building block in solid-phase or solution-phase peptide synthesis, it is often necessary to selectively protect the ε-amino group. The benzyloxycarbonyl (Z or Cbz) group is a common amine protecting group, removable by catalytic hydrogenation, and is frequently employed for the protection of the lysine side chain. The selective introduction of the Z group at the ε-position of L-lysine yields Nε-Z-L-lysine, a valuable derivative for the synthesis of peptides and peptidomimetics.[1] This guide explores the primary synthetic routes to this important compound.

Synthetic Strategies and Workflows

The key challenge in the synthesis of Nε-Z-L-lysine is the differentiation between the α- and ε-amino groups. The α-amino group is more reactive under certain conditions. Therefore, a common strategy is to temporarily block the α-amino group, allowing for the selective acylation of the ε-amino group. Two effective strategies are outlined below.

General Synthesis Workflow

The following diagram illustrates the general workflow for the selective protection of the L-lysine ε-amino group.

Caption: General workflow for Nε-Z-L-Lysine synthesis.

Experimental Protocols

Method 1: The Copper Complex Method

This method relies on the formation of a copper(II) chelate with the α-amino and carboxyl groups of L-lysine. This complex sterically hinders the α-amino group, directing the benzyloxycarbonylation to the ε-amino group.

3.1.1. Experimental Procedure

-

Formation of the L-lysine Copper(II) Complex:

-

Dissolve L-lysine monohydrochloride in water.

-

Add a solution of copper(II) sulfate pentahydrate in water while stirring.

-

Adjust the pH to approximately 9.0-10.0 with a suitable base (e.g., sodium carbonate or sodium hydroxide) to precipitate the blue copper-lysine complex.

-

Isolate the complex by filtration, wash with water and ethanol, and dry under vacuum.

-

-

Nε-Benzyloxycarbonylation:

-

Suspend the dried copper-lysine complex in a mixture of dioxane and water.

-

Cool the suspension in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH at 9.0-10.0 with the addition of sodium hydroxide solution.

-

Allow the reaction to stir at room temperature overnight.

-

-

Decomplexation and Isolation:

-

Decompose the copper complex by acidifying the reaction mixture to pH 3-4 with hydrochloric acid. This will cause the precipitation of the product.

-

Alternatively, the copper can be removed by treatment with a chelating agent like ethylenediaminetetraacetic acid (EDTA) or by passing the solution through a chelating ion-exchange resin.

-

Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., water/ethanol) to afford pure Nε-Z-L-lysine.

-

3.1.2. Quantitative Data

| Step | Reagent | Molar Ratio (to Lysine) | Typical Yield | Purity (HPLC) |

| 1 | Copper(II) Sulfate | 0.5 | >95% | N/A |

| 2 | Benzyl Chloroformate | 1.1 - 1.2 | 70-85% | >98% |

Method 2: Orthogonal Protection Strategy

This strategy involves first protecting the α-amino group with a protecting group that can be removed under conditions that do not affect the ε-Z group, such as the tert-butyloxycarbonyl (Boc) group.

3.2.1. Synthesis Workflow for Orthogonal Protection

Caption: Orthogonal synthesis of Nε-Z-L-Lysine.

3.2.2. Experimental Procedure

-

Synthesis of Nα-Boc-L-lysine:

-

This intermediate can be synthesized, however, it is also commercially available. The synthesis involves the reaction of L-lysine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

-

-

Synthesis of Nα-Boc-Nε-Z-L-lysine:

-

Dissolve Nα-Boc-L-lysine in a suitable solvent such as a mixture of dioxane and water.

-

Cool the solution in an ice bath and add a base (e.g., sodium hydroxide or sodium bicarbonate) to adjust the pH to 9-10.

-

Add benzyl chloroformate dropwise while maintaining the pH.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by chromatography if necessary.

-

-

Deprotection of the Nα-Boc Group:

-

Dissolve the Nα-Boc-Nε-Z-L-lysine in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

The product is often obtained as a salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized.

-

3.2.3. Quantitative Data

| Step | Starting Material | Typical Yield | Purity (HPLC) |

| 2 | Nα-Boc-L-lysine | 85-95% | >98% |

| 3 | Nα-Boc-Nε-Z-L-lysine | >95% | >99% |

Characterization Data

The final product, Nε-Z-L-lysine, should be characterized to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the benzylic protons of the Z group (~5.1 ppm), the aromatic protons (~7.3 ppm), and the protons of the lysine backbone. |

| ¹³C NMR | Resonances for the carbonyl carbons of the acid and the carbamate, aromatic carbons, and the aliphatic carbons of the lysine side chain. |

| Mass Spec (ESI) | [M+H]⁺ at m/z = 281.15 |

| Melting Point | Approximately 259 °C (decomposes)[2] |

| Optical Rotation | Specific rotation values can be compared to literature data. |

Conclusion

The synthesis of this compound is a well-established process crucial for the field of peptide chemistry. Both the copper complex method and the orthogonal protection strategy offer reliable routes to the desired product. The choice of method may depend on the scale of the synthesis, available starting materials, and desired purity. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize and characterize this important amino acid derivative.

References

N6-Carbobenzoxy-L-lysine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

N6-Carbobenzoxy-L-lysine, a key derivative of the essential amino acid L-lysine, serves as a cornerstone in the field of peptide chemistry and drug development. Its strategic use of the carbobenzoxy (Cbz or Z) protecting group on the epsilon-amino function of the lysine side chain allows for precise control during the intricate process of peptide synthesis. This guide provides an in-depth overview of its chemical properties, structure, and essential experimental protocols, tailored for professionals in the chemical and biomedical sciences.

Core Chemical and Physical Properties

N6-Carbobenzoxy-L-lysine is a white to off-white crystalline powder.[1] The presence of the Cbz protecting group significantly influences its physical and chemical characteristics, most notably rendering the epsilon-amino group unreactive under conditions required for peptide bond formation at the alpha-amino group.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₂O₄ | [1][2] |

| Molecular Weight | 280.32 g/mol | [3] |

| Melting Point | 259 °C (decomposes) | [1][3] |

| Appearance | White to off-white powder | [1] |

| pKa (α-COOH, predicted) | ~2.53 | [1] |

| Solubility | Soluble in aqueous base and dilute acid.[1] Slightly soluble in chloroform, DMSO, and methanol (data for N-carboxyanhydride derivative).[4] Generally soluble in most common organic solvents.[1][3] | |

| Specific Rotation [α] | +15.5° (c=1, 1N HCl) | [3] |

Structural Information

| Identifier | String |

| SMILES | C1=CC=C(C=C1)COC(=O)NCCCC--INVALID-LINK--N[2] |

| InChI | InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1[2] |

| InChIKey | CKGCFBNYQJDIGS-LBPRGKRZSA-N[3] |

| CAS Number | 1155-64-2[3] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the synthesis, purification, and analysis of N6-Carbobenzoxy-L-lysine.

Synthesis of N6-Carbobenzoxy-L-lysine

This protocol describes the selective protection of the ε-amino group of L-lysine using benzyl chloroformate under controlled pH conditions.

Materials:

-

L-lysine monohydrochloride

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve L-lysine monohydrochloride in a 1 M aqueous solution of sodium hydroxide in a flask. The solution should be cooled in an ice bath to 0-5 °C.[5]

-

Protection Reaction: While vigorously stirring the cooled lysine solution, slowly add benzyl chloroformate (Cbz-Cl) portion-wise. Concurrently, add a solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10.[5]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[5]

-

Precipitation: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 4. This will cause the N6-Carbobenzoxy-L-lysine to precipitate out of the solution as a white solid.[5]

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel, washing the solid with cold deionized water.[5]

References

- 1. chembk.com [chembk.com]

- 2. epsilon-(Benzyloxycarbonyl)-L-lysine | C14H20N2O4 | CID 1715626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-ε-Carbobenzyloxy-L-lysine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. N6-Carbobenzoxy-L-lysine N-Carboxyanhydride CAS#: 1676-86-4 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Physical Characteristics and Stability of H-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties, stability, and handling of H-Lys(Z)-OH (Nε-benzyloxycarbonyl-L-lysine), a critical building block in peptide synthesis and various research applications. The information is compiled to assist researchers in effectively utilizing this compound in their laboratory and development workflows.

Core Physical and Chemical Properties

H-Lys(Z)-OH is a derivative of the amino acid L-lysine where the epsilon-amino group is protected by a benzyloxycarbonyl (Z) group. This protection is crucial for directing peptide bond formation to the alpha-amino group during synthesis.

General Properties

The fundamental physicochemical characteristics of H-Lys(Z)-OH are summarized in the table below.

| Property | Value |

| Chemical Name | Nε-benzyloxycarbonyl-L-lysine |

| Synonyms | H-Lys(Z)-OH, N6-Carbobenzyloxy-L-lysine, Nepsilon-Z-L-lysine |

| CAS Number | 1155-64-2[1] |

| Molecular Formula | C₁₄H₂₀N₂O₄[1][2] |

| Molecular Weight | 280.32 g/mol [1] |

| Appearance | White to off-white solid powder[1][3] |

| Melting Point | 259 °C (with decomposition) |

| Optical Rotation | [α]20/D +15.5 ± 1° (c = 1% in 1 M HCl)[4] |

| Purity | ≥99.0% (by Titration) |

Solubility Profile

The solubility of H-Lys(Z)-OH is highly dependent on the solvent and pH, a critical consideration for reaction setup and purification processes.

| Solvent | Solubility | Conditions |

| Water | 1.85 mg/mL (6.60 mM)[1][3] | Requires ultrasonication and pH adjustment to 1 with 1 M HCl.[1][3] |

| 0.1 M HCl | 5 mg/mL (17.84 mM)[1][3] | Requires ultrasonication, warming, and heating to 60°C.[1][3] |

| Ethanol | Insoluble[5] | - |

| DMSO | < 1 mg/mL (insoluble or slightly soluble)[1][3][5] | - |

| Chloroform | Soluble[6] | - |

| Dichloromethane | Soluble[6] | - |

| Ethyl Acetate | Soluble[6] | - |

| Acetone | Soluble[6] | - |

The poor solubility in common aqueous and organic solvents like DMSO at neutral pH necessitates specific strategies for its use in solution-phase synthesis, such as acidification or the use of co-solvent systems.[1][3][5][7]

Stability, Storage, and Degradation

Proper storage and handling are paramount to maintaining the integrity and purity of H-Lys(Z)-OH.

Recommended Storage Conditions

To ensure long-term stability, the following storage conditions are recommended:

-

Solid Powder :

-

In Solution :

For solutions, it is advisable to prepare aliquots to prevent degradation from repeated freeze-thaw cycles.[1][3] The compound should be stored in a tightly sealed container, protected from moisture.[8]

Chemical Stability and Degradation Pathways

H-Lys(Z)-OH is generally stable under normal, recommended storage conditions. However, like other protected amino acids, it is susceptible to degradation under certain circumstances.

-

Hydrolysis : The primary degradation pathway for peptide-like molecules is the hydrolysis of amide (peptide) bonds, a reaction that can be catalyzed by strong acidic or basic conditions and accelerated by elevated temperatures.[9] While H-Lys(Z)-OH does not have an internal peptide bond, the carbamate linkage of the Z-group can be susceptible to cleavage under harsh conditions.

-

Protecting Group Cleavage : The Z (benzyloxycarbonyl) group is designed to be removed under specific conditions, typically catalytic hydrogenolysis. Unintended cleavage of this group would constitute degradation of the starting material.

-

Incompatibilities : H-Lys(Z)-OH should be kept away from strong oxidizing agents, as these can lead to violent reactions.[10]

A stability-indicating assay, such as RP-HPLC, is the recommended method for monitoring the purity of H-Lys(Z)-OH over time and detecting the formation of degradation products.[9]

Experimental Protocols

This section details standardized methodologies for assessing the key physical characteristics and stability of H-Lys(Z)-OH.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard digital melting point apparatus (e.g., DigiMelt or Mel-Temp).[11]

Methodology:

-

Sample Preparation : Place a small amount of dry H-Lys(Z)-OH powder on a clean, dry surface. Press the open end of a capillary tube into the powder to collect a sample.

-

Compaction : Tap the sealed end of the capillary tube gently on a hard surface to compact the powder to a height of 2-3 mm.[11]

-

Apparatus Setup : Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional) : If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough melting range.[11]

-

Accurate Determination : Set the apparatus to heat rapidly to a temperature approximately 20 °C below the expected melting point.

-

Slow Heating : Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation and Recording :

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting : The melting point is reported as the range T1-T2. Note any decomposition (e.g., charring, gas evolution) observed.

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic approach to determine the solubility of H-Lys(Z)-OH in various solvents.

Methodology:

-

Sample Preparation : Weigh approximately 1-2 mg of H-Lys(Z)-OH into a small, clean test tube or vial.

-

Solvent Addition : Add 0.5 mL of the test solvent to the vial.

-

Initial Observation : Agitate the mixture at room temperature for 60 seconds. Observe if the solid dissolves completely.

-

Mechanical Agitation : If not fully dissolved, vortex the mixture for 2-3 minutes. Observe again.

-

Sonication/Heating : If the solid persists, place the vial in an ultrasonic bath for 5-10 minutes.[7] If still undissolved, gently warm the solution in a water bath (not exceeding 40-50°C to avoid degradation) and continue to mix.[7]

-

Classification : Based on the observations, classify the solubility:

-

Soluble : Dissolves completely at room temperature.

-

Slightly Soluble : Dissolves partially or requires sonication/gentle heating.

-

Insoluble : Does not visibly dissolve under any of the applied conditions.

-

-

Repeat : Repeat the process for each solvent to be tested.

Protocol: Stability Analysis using RP-HPLC

This protocol outlines a stability-indicating assay to monitor the degradation of H-Lys(Z)-OH under stressed conditions (e.g., varying pH and temperature).[9]

Methodology:

-

Stock Solution Preparation : Accurately prepare a stock solution of H-Lys(Z)-OH (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water mixture).

-

Stress Sample Preparation :

-

Dilute the stock solution into different buffered solutions (e.g., pH 2, pH 7, pH 9) to a final concentration of 0.1 mg/mL.

-

Prepare aliquots of each pH condition for incubation at different temperatures (e.g., 4°C, 25°C, 40°C).

-

-

Time-Zero Analysis : Immediately inject an aliquot from each freshly prepared sample into the HPLC system. This establishes the initial purity (t=0) and retention time of the intact compound.

-

Incubation : Store the prepared aliquots under their respective temperature conditions, protected from light.

-

Time-Point Sampling : Withdraw samples at predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks). Immediately freeze or analyze the samples to halt further degradation.

-

RP-HPLC Analysis :

-

Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B : 0.1% TFA in Acetonitrile.

-

Gradient : A typical gradient might run from 10% B to 90% B over 20 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 214 nm or 254 nm.

-

Injection Volume : 10 µL.

-

-

Data Analysis :

-

For each chromatogram, identify and integrate the peak corresponding to H-Lys(Z)-OH and any new peaks corresponding to degradation products.

-

Calculate the percentage of H-Lys(Z)-OH remaining at each time point relative to the t=0 sample.

-

Plot the percentage of remaining H-Lys(Z)-OH versus time for each condition to determine the degradation rate.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. H-Lys(Z)-OH = 99.0 NT 1155-64-2 [sigmaaldrich.com]

- 5. apexbt.com [apexbt.com]

- 6. H-Lys(Z)-OH | CAS:1155-64-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. carlroth.com [carlroth.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic Acid: A Cornerstone in Peptide Synthesis and Drug Development

For Immediate Release

This technical guide provides a comprehensive overview of (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid, a critical building block for researchers, scientists, and drug development professionals. This document details its IUPAC nomenclature, physicochemical properties, synthesis, and key applications, with a focus on its role in peptide synthesis and the development of advanced drug delivery systems.

Core Concepts: IUPAC Nomenclature and Structure

(2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid is a derivative of the essential amino acid L-lysine. The systematic IUPAC name precisely describes its molecular architecture. It is also widely known by several synonyms, including Nε-benzyloxycarbonyl-L-lysine, H-Lys(Z)-OH, and N6-Cbz-L-lysine.[1][2][3] The core structure consists of a hexanoic acid backbone with an amino group at the chiral center on the second carbon (C2) in the (S)-configuration. The ε-amino group, located on the sixth carbon (C6), is protected by a benzyloxycarbonyl (Cbz or Z) group.[1] This protecting group is crucial for its application in controlled chemical synthesis.

Physicochemical Properties

The utility of (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid in various scientific applications is underpinned by its distinct physicochemical properties. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C14H20N2O4 | [1][2] |

| Molecular Weight | 280.32 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 259 °C (decomposition) | [1][3] |

| Solubility | Soluble in aqueous base and dilute acid. | [3] |

| Optical Rotation | [α]20/D +15.5° ± 1° (c=1 in 1 M HCl) | [3] |

Synthesis and Preparation

The synthesis of (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid typically involves the selective protection of the ε-amino group of L-lysine. A common method utilizes benzyl chloroformate as the protecting agent in the presence of a base.[4]

A general workflow for the synthesis is outlined below:

Experimental Protocols

General Synthesis of Nε-benzyloxycarbonyl-L-lysine

A detailed protocol for the synthesis involves dissolving L-lysine in an aqueous solution of sodium bicarbonate. Benzyl chloroformate is then added portion-wise while maintaining a basic pH and a controlled temperature. The product is then precipitated by adjusting the pH to its isoelectric point and can be further purified by recrystallization.

Application in Solid-Phase Peptide Synthesis (SPPS)

(2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid is a cornerstone in solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides.[5][6] In the widely used Fmoc/tBu strategy, the Nα-amino group is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group of the lysine residue is semi-permanently protected by the benzyloxycarbonyl (Z) group. This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of peptide chain elongation, while the Z group remains intact until the final cleavage step.

The general cycle of solid-phase peptide synthesis is depicted below:

Role in Drug Development and Advanced Applications

The unique properties of (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid and its derivatives extend their utility beyond simple peptide synthesis into the realm of advanced drug development and biomaterials.

Drug Delivery Systems

Polymers derived from Nε-benzyloxycarbonyl-L-lysine, such as poly(ε-benzyloxycarbonyl-L-lysine) (PZLL), are being explored for the development of novel drug delivery systems.[7] These polymers can self-assemble into micelles, which are nanoscale structures capable of encapsulating hydrophobic drugs. This encapsulation can improve the solubility and bioavailability of poorly water-soluble therapeutic agents, offering a promising strategy for targeted drug delivery.[7]

The logical relationship for the formation of drug-loaded polymeric micelles is as follows:

Bioconjugation

The lysine residue, once deprotected, provides a reactive primary amine that is a common target for bioconjugation.[8][9] This allows for the attachment of various molecules, such as fluorescent labels, polyethylene glycol (PEG), or cytotoxic drugs, to peptides and proteins. This versatility is crucial in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[]

Conclusion

(2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid is an indispensable tool in the fields of chemistry, biochemistry, and pharmaceutical sciences. Its well-defined structure and the orthogonal protection strategy it enables are fundamental to the synthesis of complex peptides and the development of innovative therapeutic and diagnostic agents. The continued exploration of polymers and conjugates derived from this versatile molecule promises to yield further advancements in drug delivery and personalized medicine.

References

- 1. N6-Cbz-L-Lysine | Protected Amino Acids | Baishixing [aminoacids-en.com]

- 2. epsilon-(Benzyloxycarbonyl)-L-lysine | C14H20N2O4 | CID 1715626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N6-Cbz-L-Lysine | 1155-64-2 [chemicalbook.com]

- 4. Preparation of N6-CBZ-L-lysine [cds-bsx.com]

- 5. peptide.com [peptide.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Poly(ethylene glycol) crosslinked multi-armed poly(ε-benzyloxycarbonyl-L-lysine)s as super-amphiphiles: Synthesis, self-assembly, and evaluation as efficient delivery systems for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Biological Activity of N6-Cbz-L-lysine Derivatives as Aminopeptidase N Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biological activity of N6-Cbz-L-lysine derivatives, with a specific focus on their role as inhibitors of Aminopeptidase N (APN/CD13), a key target in cancer therapy. This document outlines the synthesis, in vitro evaluation, and structure-activity relationships of a series of L-lysine ureido derivatives, presenting key data and experimental protocols to support further research and development in this area.

Introduction: N6-Cbz-L-lysine in Drug Discovery

N6-Carbobenzyloxy-L-lysine (N6-Cbz-L-lysine) is a derivative of the amino acid L-lysine where the epsilon-amino group is protected by a benzyloxycarbonyl (Cbz) group. This protection strategy makes it a valuable building block in peptide synthesis and the development of peptidomimetics. Beyond its role in synthesis, the modification of the N6-position of L-lysine has been explored as a strategy to design molecules with specific biological activities. One such area of interest is the development of enzyme inhibitors for therapeutic applications.

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed on the surface of various tumor cells. Its involvement in tumor invasion, angiogenesis, and metastasis has established it as a significant target for the development of novel anticancer agents. This guide focuses on a series of N6-Cbz-L-lysine-based ureido derivatives that have been synthesized and evaluated as potential APN inhibitors.

Quantitative Data: Aminopeptidase N Inhibition

The inhibitory activities of two series of synthesized L-lysine ureido derivatives against Aminopeptidase N (APN) were evaluated. The results, presented as IC50 values, are summarized in the tables below. Bestatin, a known APN inhibitor, was used as a positive control.

Table 1: Inhibitory Activity of L-Lysine Ureido Derivatives (Series 1)

| Compound ID | R Group | IC50 (μM) |

| 5a | H | > 50 |

| 5b | CH3 | 15.25 |

| 5c | CH(CH3)2 | 8.32 |

| 5d | CH2CH(CH3)2 | 4.51 |

| 5e | CH(CH3)CH2CH3 | 10.18 |

| 5f | Benzyl | 20.35 |

| Bestatin | - | 5.87 |

Table 2: Inhibitory Activity of L-Lysine Ureido Derivatives (Series 2)

| Compound ID | R Group | IC50 (μM) |

| 8a | H | > 50 |

| 8b | CH3 | 25.81 |

| 8c | CH(CH3)2 | 12.47 |

| 8d | CH2CH(CH3)2 | 9.16 |

| 8e | CH(CH3)CH2CH3 | 18.73 |

| 8f | Benzyl | 35.62 |

| Bestatin | - | 5.87 |

Experimental Protocols

General Synthesis of L-Lysine Ureido Derivatives

The synthesis of the target L-lysine ureido derivatives was carried out through a multi-step process, starting from Nα-Boc-Nε-Cbz-L-lysine. The general workflow is depicted in the diagram below.

Detailed Steps:

-

Synthesis of Nα-Boc-Nε-Cbz-L-lysine hydroxamate: To a solution of Nα-Boc-Nε-Cbz-L-lysine in dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), and N-methylmorpholine (NMM) were added at 0°C. Hydroxylamine hydrochloride was then added, and the mixture was stirred overnight at room temperature. The product was extracted and purified.

-

Boc Deprotection: The Nα-Boc-Nε-Cbz-L-lysine hydroxamate was dissolved in a mixture of trifluoroacetic acid (TFA) and DCM and stirred at room temperature to remove the Boc protecting group.

-

Urea Formation: The resulting amine was dissolved in dimethylformamide (DMF), and the appropriate isocyanate was added. The reaction mixture was stirred at room temperature to yield the final ureido derivative.

Aminopeptidase N (APN) Inhibition Assay

The inhibitory activity of the synthesized compounds against APN was determined using a spectrophotometric method.

Materials:

-

Aminopeptidase N (from porcine kidney microsomes)

-

L-Leucine-p-nitroanilide (substrate)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Synthesized inhibitor compounds

-

Bestatin (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the inhibitor compounds and Bestatin in DMSO.

-

In a 96-well plate, add 20 µL of various concentrations of the inhibitor solution to the wells.

-

Add 100 µL of Tris-HCl buffer to each well.

-

Add 40 µL of the APN enzyme solution to each well and incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 40 µL of the L-leucine-p-nitroanilide substrate solution to each well.

-

Measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader at 37°C.

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

The percent inhibition is calculated using the formula: (1 - (Vi / V0)) * 100, where Vi is the reaction rate in the presence of the inhibitor and V0 is the reaction rate in the absence of the inhibitor.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Mechanism of Action

Aminopeptidase N plays a crucial role in the tumor microenvironment by cleaving various bioactive peptides, which can influence cell proliferation, migration, and angiogenesis. Inhibition of APN is a therapeutic strategy to disrupt these processes. The diagram below illustrates the proposed mechanism of action for APN inhibitors.

By binding to the active site of APN, the N6-Cbz-L-lysine ureido derivatives prevent the cleavage of its natural substrates. This inhibition leads to a downstream effect of suppressing tumor angiogenesis and metastasis, which are often promoted by the products of APN's enzymatic activity.

Conclusion

The N6-Cbz-L-lysine scaffold provides a versatile platform for the design of potent enzyme inhibitors. The ureido derivatives presented in this guide demonstrate significant inhibitory activity against Aminopeptidase N, a promising target for anticancer therapies. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals working to advance the field of targeted cancer treatment. Further optimization of these derivatives could lead to the development of novel and effective therapeutic agents.

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide explores the pivotal role of the benzyloxycarbonyl (Cbz or Z) group in the protection of amino acids. It covers the fundamental principles, mechanisms of action, quantitative data, detailed experimental protocols, and its strategic importance in orthogonal protection schemes, particularly in peptide synthesis.

Introduction: Overcoming Uncontrolled Polymerization

The synthesis of peptides with a defined sequence is a cornerstone of modern chemistry and pharmacology. Before the 1930s, however, attempts to link amino acids were plagued by uncontrolled polymerization, resulting in intractable mixtures. The challenge lay in the dual reactivity of amino acids, each possessing a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).

The landscape was irrevocably changed in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group.[1][2] This innovation provided the first reliable method for the stepwise synthesis of peptides by temporarily "masking" the amino group.[1] By converting the reactive amine into a significantly less nucleophilic carbamate, the carboxylic acid could be selectively activated for peptide bond formation without the risk of self-polymerization.[1] The Cbz group's success is rooted in its robust stability across a range of reaction conditions and, crucially, its susceptibility to cleavage under mild conditions that do not affect the newly formed peptide bond.[1][3]

Mechanism of Cbz Protection

The introduction of the Cbz group is most commonly achieved by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline Schotten-Baumann conditions.[2] The amino acid is dissolved in an aqueous basic solution (e.g., sodium carbonate or sodium hydroxide), which deprotonates the amino group, enhancing its nucleophilicity. The nucleophilic amine then attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion yields the stable, Cbz-protected amino acid.[2] Maintaining a pH between 8 and 10 is crucial, as lower pH can lead to Cbz-Cl decomposition, while higher pH may cause racemization of the amino acid.[4]

Caption: Mechanism of Cbz protection of an amino acid.

Cbz Deprotection Methodologies

The strategic value of the Cbz group lies in its facile removal under specific conditions that are often orthogonal to other protecting groups. The primary deprotection methods are catalytic hydrogenolysis and acidic cleavage.[3]

Catalytic Hydrogenolysis

This is the most frequently employed method for Cbz deprotection due to its mild, neutral pH conditions and high yields.[3] The Cbz-protected compound is dissolved in a suitable solvent (e.g., methanol, ethanol) and stirred under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst.[5][6] The reaction proceeds via the hydrogenolysis of the benzyl-oxygen bond to form an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.[6] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[5]

A safer alternative, particularly for larger-scale reactions, is transfer hydrogenation , which avoids the use of flammable hydrogen gas.[3] In this method, a hydrogen donor such as ammonium formate, formic acid, or cyclohexene is used in conjunction with the Pd/C catalyst.[3][5]

Caption: Cbz deprotection via catalytic hydrogenolysis.

A significant limitation of hydrogenolysis is its incompatibility with other reducible functional groups, such as alkynes, alkenes, nitro groups, and some aryl halides.[3]

Acidic Cleavage

For substrates containing functional groups sensitive to hydrogenation, acidic cleavage provides a robust alternative.[3] Strong acids, most commonly a solution of hydrogen bromide (HBr) in glacial acetic acid (e.g., 33% HBr in AcOH), are used to cleave the Cbz group.[3][4] The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack by the bromide ion on the benzylic carbon (SN2) and subsequent decarboxylation.[2] While effective, these harsh conditions can affect other acid-labile protecting groups.[7] Milder Lewis acid-mediated methods, such as using AlCl₃ in hexafluoroisopropanol (HFIP), have also been developed for selective deprotection in the presence of other sensitive groups.[8][9]

Quantitative Data Presentation

The efficiency of Cbz protection and deprotection is critical for its application in multi-step synthesis.

Table 1: Representative Yields for Cbz Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference(s) |

|---|---|---|---|

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [1] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [1] |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [1] |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [1] |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |[1] |

Table 2: Comparison of Cbz Deprotection Methods and Yields

| Deprotection Method | Reagents/Conditions | Time | Typical Yield (%) | Key Advantages | Potential Limitations | Reference(s) |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon), MeOH, RT | 1-16 h | >95 | Mild, neutral pH, clean byproducts | Incompatible with reducible groups; H₂ gas is flammable | [3][5] |

| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, MeOH, RT | 0.5-3 h | >95 | Avoids H₂ gas, often faster | May reduce some sensitive groups | [5][10] |

| Acidic Cleavage | 33% HBr in Acetic Acid, RT | 2-16 h | >90 | Compatible with hydrogenation-sensitive groups | Harsh conditions, not orthogonal to other acid-labile groups | [3][4] |

| Lewis Acid-Mediated | AlCl₃, HFIP, RT | 2-16 h | >90 | Selective in presence of Bn, nitro, double bonds | Requires specific fluorinated solvent |[8][9] |

Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[1]

-

Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate should form.[1]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis (H₂/Pd/C)

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[5]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %). Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1][5]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[1]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filtered catalyst can ignite upon drying in the air. Keep it wet.[5]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Protocol 3: Cbz Deprotection via Transfer Hydrogenation

-

Setup: Dissolve the Cbz-protected substrate (1.0 equivalent) in methanol.[5]

-

Reagent Addition: Add ammonium formate (2-5 equivalents) to the solution and stir until dissolved. Carefully add 10% Pd/C (10-20% by weight of the substrate) to the mixture.[5]

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 3 hours.[5]

-

Work-up: Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[5]

-

Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude product.[5]

Orthogonality in Peptide Synthesis

Orthogonal protection is a cornerstone of modern chemical synthesis, allowing for the selective removal of one protecting group in the presence of others.[11] The Cbz group is a key player in such strategies. Its removal by hydrogenolysis is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][12] This orthogonality is critical for the synthesis of complex peptides where different amino or side-chain functionalities must be manipulated independently.[11]

While Fmoc and Boc strategies are the gold standards for solid-phase peptide synthesis (SPPS), the Cbz group remains highly valuable for solution-phase synthesis, particularly for preparing protected peptide fragments that are later coupled together.[12][13]

Caption: Orthogonal relationship of Cbz, Boc, and Fmoc groups.

*Stability of Fmoc to hydrogenolysis should be evaluated on a case-by-case basis.[14]

Conclusion

The benzyloxycarbonyl group, introduced nearly a century ago, remains a vital tool in the arsenal of the synthetic chemist. Its robust stability, ease of introduction, and unique deprotection conditions via hydrogenolysis grant it a crucial role in orthogonal protection strategies. While largely superseded by Fmoc and Boc groups in automated solid-phase synthesis, the Cbz group is indispensable for solution-phase synthesis, the preparation of complex peptide fragments, and the protection of amines in natural product synthesis. A thorough understanding of its chemistry, advantages, and limitations is essential for researchers, scientists, and drug development professionals engaged in the intricate art of molecular construction.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. fiveable.me [fiveable.me]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

Spectral Analysis of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid, a key building block in peptide synthesis and pharmaceutical development. This document details expected spectral features, provides representative data, and outlines the experimental protocols for acquiring such data.

Introduction

This compound, also known as Nε-(benzyloxycarbonyl)-L-lysine or H-Lys(Z)-OH, is a derivative of the amino acid L-lysine where the epsilon-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in peptide chemistry, allowing for the selective formation of peptide bonds at the α-amino group. Accurate structural elucidation and purity assessment are critical, for which NMR and IR spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the lysine backbone, the benzyloxycarbonyl protecting group, and the exchangeable protons of the amino and carboxyl groups. The following table summarizes the expected chemical shifts (δ) for the protons in this molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | Represents the five protons of the phenyl group.[1] |

| Benzyl (C₆H₅CH ₂) | ~5.1 | Singlet | Methylene protons of the benzyloxycarbonyl group. |

| α-CH | 3.5 - 4.0 | Triplet | Methine proton adjacent to the carboxyl and α-amino groups. |

| ε-CH₂ | 3.0 - 3.5 | Multiplet | Methylene protons adjacent to the Nε-carbamate. |

| β, γ, δ-CH₂ | 1.2 - 2.0 | Multiplets | Methylene protons of the lysine side chain. |

| α-NH₂ | Variable | Broad Singlet | Chemical shift is dependent on solvent, concentration, and temperature. |

| ε-NH | 6.0 - 8.0 | Broad Singlet | Amide proton; chemical shift is dependent on solvent and temperature. |

| COOH | Variable | Broad Singlet | Carboxylic acid proton; often not observed in deuterated protic solvents. |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The table below presents typical chemical shifts for the carbon atoms of this compound, with some values referenced from the closely related structure, Cbz-protected α-amino-ε-caprolactam, for the lysine chain.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxyl (COOH) | 170 - 180 | Carbonyl carbon of the carboxylic acid. |

| Carbamate (C=O) | ~156 | Carbonyl carbon of the benzyloxycarbonyl group.[2] |

| Aromatic (C₆H₅) | 127 - 137 | Carbons of the phenyl group.[1][2] |

| Benzyl (C₆H₅C H₂) | ~66 | Methylene carbon of the benzyloxycarbonyl group.[2] |

| α-C | ~53 | Alpha-carbon of the lysine backbone.[2] |

| ε-C | ~42 | Epsilon-carbon of the lysine side chain.[2] |

| β, γ, δ-C | 27 - 32 | Methylene carbons of the lysine side chain.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is characterized by the absorption bands of the amino, carboxyl, amide, and aromatic moieties.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3400 - 3300 | Broad | Carboxylic acid |

| N-H Stretch | ~3300 | Medium | Primary amine[1] |

| C=O Stretch | 1750 - 1700 | Strong | Carboxylic acid and carbamate carbonyls[1] |

| C=C Stretch | ~1600 | Medium | Aromatic ring[1] |

| N-H Bend | 1650 - 1550 | Medium | Amine/Amide |

| C-O Stretch | 1300 - 1000 | Strong | Carbamate and carboxylic acid |

Experimental Protocols

The following sections describe generalized protocols for the acquisition of NMR and IR spectra for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is commonly used to minimize the solvent signal in the ¹H NMR spectrum.

-

Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Spectral Width: A spectral width of 12-16 ppm is appropriate.

-

Relaxation Delay: A relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled ¹³C experiment.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Technique):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is typically used.[3]

-

Measurement Mode: Transmission.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty spectrometer should be recorded prior to sample analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of this compound.

References

A Technical Guide to N⁶-Carbobenzoxy-L-lysine for Researchers and Drug Development Professionals

Introduction: N⁶-Carbobenzoxy-L-lysine is a critical building block in the synthesis of peptides and peptidomimetics, playing a vital role in drug discovery and development. Its benzyloxycarbonyl (Cbz or Z) protecting group on the ε-amino group of the lysine side chain offers stability and allows for selective deprotection, making it an invaluable tool for researchers. This guide provides an in-depth overview of its commercial availability, key technical data, experimental protocols for its use in peptide synthesis, and its relevance in cellular signaling pathways.

Commercial Suppliers and Product Specifications

For researchers and drug development professionals, sourcing high-purity N⁶-Carbobenzoxy-L-lysine is the first step. Several reputable chemical suppliers offer this compound with varying specifications. The following table summarizes the key quantitative data from a selection of commercial suppliers to facilitate easy comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| Sigma-Aldrich | N-ε-Carbobenzyloxy-L-lysine | 1155-64-2 | C₁₄H₂₀N₂O₄ | 280.32 | ≥98% | Room Temperature |

| Thermo Scientific Chemicals | N-ε-Carbobenzyloxy-L-lysine, 98% | 1155-64-2 | C₁₄H₂₀N₂O₄ | 280.32 | 98% | Room Temperature |

| MedChemExpress | N6-Carbobenzoxy-L-lysine N-carboxyanhydride | 1676-86-4 | C₁₅H₁₈N₂O₅ | 306.31 | >98% | 4°C, sealed storage, away from moisture |

| Biosynth | N6-Carbobenzoxy-L-lysine N-carboxyanhydride | 1676-86-4 | C₁₅H₁₈N₂O₅ | 306.31 | Not specified | 2°C - 8°C, keep dry, under inert gas |

| Santa Cruz Biotechnology | N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | 1676-86-4 | C₁₅H₁₈N₂O₅ | 306.31 | Not specified | Not specified |

| G-Biosciences | N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine | 113231-04-2 | C₁₈H₂₄N₂O₈ | 396.39 | Not specified | Not specified |

| CP Lab Safety | Nε-Carbobenzoxy-L-lysine, min 98% | 1155-64-2 | C₁₄H₂₀N₂O₄ | 280.32 | min 98% | Not specified |

Experimental Protocols

The primary application of N⁶-Carbobenzoxy-L-lysine is in solid-phase peptide synthesis (SPPS). The Cbz group protects the lysine side chain from reacting during peptide chain elongation. Below are detailed methodologies for its incorporation using the widely adopted Fmoc/tBu strategy.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the manual coupling of an N-Fmoc-protected amino acid to a resin-bound peptide chain where N⁶-Carbobenzoxy-L-lysine is a preceding residue.

1. Resin Swelling:

-

Swell the peptide-resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

-

In a separate vessel, dissolve the N-Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent, such as HBTU (3-5 equivalents), and a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents).

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

4. Capping (Optional but Recommended):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.

-

Wash the resin with DMF.

5. Final Cleavage and Deprotection:

-

After the peptide sequence is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the resin and other side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

The Cbz group on the lysine side chain is typically removed by catalytic hydrogenolysis after cleavage from the resin if the final peptide requires a free lysine side chain.

Visualizing Workflows and Pathways

Experimental Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

Caption: A flowchart of the key steps in solid-phase peptide synthesis (SPPS).

Lysine Acylation in Cellular Signaling

N⁶-Carbobenzoxy-L-lysine is a protected form of lysine. In biological systems, the ε-amino group of lysine residues in proteins is a frequent site of post-translational modifications, such as acetylation. This modification plays a crucial role in regulating protein function and cellular signaling.[1][2][3]

Caption: The role of lysine acetylation in regulating cellular processes.

This technical guide provides a foundational understanding of N⁶-Carbobenzoxy-L-lysine for researchers. For specific applications and troubleshooting, it is always recommended to consult the detailed technical documentation provided by the respective suppliers and relevant scientific literature.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Fmoc-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-(9-fluorenylmethyloxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine (Fmoc-Lys(Z)-OH) in solid-phase peptide synthesis (SPPS). This document outlines the strategic applications of this lysine derivative, detailed experimental protocols, and comparative data to assist in the design and execution of peptide synthesis projects.

Introduction to Fmoc-Lys(Z)-OH in SPPS

Solid-phase peptide synthesis (SPPS) employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the predominant method for the chemical synthesis of peptides. The choice of side-chain protecting groups is critical for the successful assembly of the desired peptide sequence. While Fmoc-Lys(Boc)-OH is the most commonly used derivative for incorporating lysine residues, Fmoc-Lys(Z)-OH offers a unique orthogonal protection strategy that is advantageous in specific synthetic scenarios.

The benzyloxycarbonyl (Z) group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions of standard final cleavage from many resins (e.g., trifluoroacetic acid, TFA).[1] This stability allows for selective deprotection of the Z group under different conditions, primarily catalytic hydrogenolysis, providing an additional layer of orthogonality in complex peptide synthesis.[2]

Key Advantages of Fmoc-Lys(Z)-OH:

-

Orthogonality: The Z group is stable to the reagents used for Fmoc deprotection and TFA-based cleavage, allowing for selective deprotection of the lysine side chain.[1]

-

Synthesis of Protected Peptide Fragments: The stability of the Z group to TFA allows for the synthesis of fully protected peptide fragments that can be used in convergent synthesis strategies.

-

On-Resin Cyclization and Modification: The selective removal of the Z group while the peptide is still attached to the solid support enables on-resin cyclization or modification of the lysine side chain.

Comparative Data of Lysine Protecting Groups in Fmoc-SPPS

The selection of the appropriate lysine derivative is dependent on the overall synthetic strategy. The following table provides a comparative overview of commonly used side-chain protecting groups for lysine in Fmoc-SPPS.

| Protecting Group | Derivative | Deprotection Conditions | Stability | Key Applications |

| Boc | Fmoc-Lys(Boc)-OH | Strong acid (e.g., TFA) | Base-stable | Standard Fmoc-SPPS |

| Z | Fmoc-Lys(Z)-OH | Catalytic Hydrogenolysis, Strong Acids (e.g., TFMSA, HF) | Base-stable, TFA-stable | Orthogonal synthesis, protected fragments |

| Alloc | Fmoc-Lys(Alloc)-OH | Pd(0) catalyst | Acid- and base-stable | On-resin modification, cyclization |

| Dde | Fmoc-Lys(Dde)-OH | 2-5% Hydrazine in DMF | Acid- and base-stable | On-resin modification, cyclization |

| Mtt | Fmoc-Lys(Mtt)-OH | Dilute TFA (e.g., 1% in DCM) | Base-stable | On-resin modification, cyclization |

Note: This table provides a general comparison. Specific reaction conditions and efficiencies can vary based on the peptide sequence and synthetic setup.

Experimental Protocols

General Fmoc-SPPS Cycle

This protocol outlines the standard steps for elongating the peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Lys(Z)-OH)

-

Solid-phase synthesis resin (e.g., Wang resin, Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

-

Coupling Reagents:

-

Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling activator (e.g., HBTU, 0.95 equivalents to the amino acid) and DIPEA (2 equivalents to the amino acid) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Deprotection of the Z Group by Catalytic Hydrogenolysis

This protocol is for the selective removal of the benzyloxycarbonyl (Z) group from the lysine side chain. This can be performed after the peptide has been cleaved from the resin or, with specialized equipment, on the resin-bound peptide.

Protocol for Cleaved Peptide:

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol (MeOH) or a mixture of MeOH and acetic acid (approx. 10-20 mL per gram of peptide).

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-50% by weight of the peptide).

-

Hydrogenation:

-

Standard Hydrogenolysis: Fit the reaction flask with a hydrogen-filled balloon and stir the suspension at room temperature for 16-24 hours.

-

Transfer Hydrogenolysis: Add a hydrogen donor, such as ammonium formate or formic acid (2-4 equivalents), to the reaction mixture and stir at room temperature.

-

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

-

Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Work-up: Wash the filter pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Workflow Diagrams (Graphviz)

The following diagrams illustrate the key workflows in SPPS using Fmoc-Lys(Z)-OH.

Caption: Standard Fmoc-SPPS Cycle.

Caption: Orthogonal Strategy with Fmoc-Lys(Z)-OH.

Applications and Strategic Considerations

The use of Fmoc-Lys(Z)-OH is particularly indicated in the following scenarios:

-

Convergent Peptide Synthesis: When synthesizing very long peptides, a convergent approach involving the coupling of protected peptide fragments can be more efficient than a linear stepwise synthesis. The stability of the Z group to TFA allows for the generation of such fragments.

-

On-Resin Lactam Bridge Formation: For the synthesis of cyclic peptides, the lysine side chain can be used as an anchor point for cyclization. Selective deprotection of the Z group allows for the formation of a lactam bridge with a C-terminal carboxylic acid or an activated side chain of an acidic amino acid (e.g., Asp or Glu) while the peptide remains on the solid support.

-

Site-Specific Labeling: The orthogonal nature of the Z group enables the selective deprotection of a specific lysine residue for the attachment of labels, such as fluorophores, biotin, or other reporter molecules, while the rest of the peptide remains protected.

Considerations:

-

Catalyst Compatibility: The use of a palladium catalyst for hydrogenolysis may not be suitable for peptides containing other reducible functional groups or sulfur-containing amino acids like cysteine and methionine, which can poison the catalyst.

-

Alternative Deprotection: While hydrogenolysis is the most common method, strong acids like trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF) can also cleave the Z group, although these conditions are harsh and may not be compatible with all peptide sequences or other protecting groups.

Conclusion

Fmoc-Lys(Z)-OH is a valuable reagent for advanced solid-phase peptide synthesis. Its unique orthogonality to the standard Fmoc/tBu strategy provides a powerful tool for the synthesis of complex peptides, including protected fragments, cyclic peptides, and site-specifically modified peptides. While not as commonly employed as Fmoc-Lys(Boc)-OH for routine synthesis, its strategic application can enable the successful synthesis of challenging peptide targets. Careful consideration of its deprotection conditions and compatibility with the target peptide sequence is essential for its effective use.

References

Application Notes and Protocols for Solution-Phase Peptide Coupling with H-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the successful coupling of Nε-benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH) in solution-phase peptide synthesis. The following sections offer a comprehensive overview of common coupling methodologies, quantitative data, experimental procedures, and troubleshooting advice to facilitate the efficient incorporation of this critical amino acid derivative into peptide chains.

Introduction

Solution-phase peptide synthesis (SPPS) remains a powerful technique for the preparation of peptides, particularly for large-scale synthesis and the production of short to medium-length peptide fragments. H-Lys(Z)-OH is a key building block in peptide synthesis, where the benzyloxycarbonyl (Z) group provides robust protection for the ε-amino group of lysine. This protecting group is stable under a wide range of coupling conditions and can be cleanly removed by catalytic hydrogenation.[1][2]

This document details two primary methods for the solution-phase coupling of H-Lys(Z)-OH: the carbodiimide method using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), and the mixed anhydride method.

Coupling Methodologies and Data Presentation

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization and urethane formation. This section provides a comparative summary of common coupling methods for H-Lys(Z)-OH.

Table 1: Comparison of Coupling Methods for H-Lys(Z)-OH

| Coupling Method | Activating Agent | Additive | Typical Solvent(s) | Typical Yield | Key Advantages | Potential Drawbacks |

| Carbodiimide | DCC or EDC | HOBt | DCM, DMF | 70-90% | Widely used, effective in suppressing racemization with HOBt.[3] | Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC.[3] |

| Mixed Anhydride | Isobutyl chloroformate | N-Methylmorpholine (NMM) | THF, DMF | 80-95% | High yields, rapid reaction.[1][4] | Potential for urethane byproduct formation, requires low temperatures.[1] |

| Phosphonium Salt | DEPBT | - | THF, DMF | High | Low racemization, effective for sterically hindered couplings. | Higher cost of reagent. |

Table 2: Quantitative Data for Mixed Anhydride Coupling of Boc-Ile-OH with H-Lys(Z)-OMe*

| Chloroformate | Base | Solvent | Peptide Yield (%) | Urethane Yield (%) |

| Isobutyl chloroformate | NMM | THF | 85 | 3.0 |

| Ethyl chloroformate | NMM | CHCl₃ | 88 | Not detectable |

*Data extracted from a study on urethane formation in mixed anhydride synthesis. The nucleophile used was the methyl ester of H-Lys(Z)-OH.[1]

Experimental Protocols

The following are detailed protocols for the coupling of an N-protected amino acid to the free amine of H-Lys(Z)-OH or its ester derivative.

Carbodiimide Coupling using DCC/HOBt

This protocol describes the coupling of an Nα-protected amino acid (e.g., Boc-Asp(OBzl)-OH) to the methyl ester of H-Lys(Z)-OH.[3]

Materials:

-

Nα-Boc-Nε-Z-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe·HCl)

-

Nα-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Free Amine: In a round-bottom flask, dissolve H-Lys(Z)-OMe·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.[3]

-

Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-Asp(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM. Cool the solution to 0 °C in an ice bath.[3]

-

Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled Boc-Asp(OBzl)-OH solution and stir for 15 minutes at 0 °C.[3]

-

Coupling Reaction: Add the free amine solution from step 1 to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[5]

Mixed Anhydride Coupling

This protocol describes a general procedure for the coupling of an Nα-protected amino acid to an amino acid ester using the mixed anhydride method with isobutyl chloroformate.[1][6]

Materials:

-

Nα-protected amino acid (e.g., Z-Gly-Phe-OH) (1.0 eq)

-

Amino acid ester (e.g., H-Gly-OEt) (1.0 eq)

-

Isobutyl chloroformate (1.0 eq)

-

N-Methylmorpholine (NMM) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Mixed Anhydride: Dissolve the Nα-protected amino acid (1.0 eq) in anhydrous THF and cool the solution to -15 °C.[6]

-

Add NMM (2.0 eq) to the solution, followed by the dropwise addition of isobutyl chloroformate (1.0 eq) while maintaining the temperature at -15 °C. Stir the mixture for 10-15 minutes.[6]

-

Coupling Reaction: Add a solution of the amino acid ester (1.0 eq) in THF to the mixed anhydride solution. Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.[6]

-

Work-up:

-

Remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic solution successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude protected peptide.

-

-

Purification: The crude peptide can be purified by recrystallization or silica gel column chromatography.

Visualizations

Experimental Workflow: Carbodiimide Coupling

Caption: Carbodiimide coupling workflow.

Logical Relationships: Coupling Reagent Selection